Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Overview
Description
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-tyrosine, and lysine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminal and C-terminal amino acids. This step often requires high-dilution conditions to prevent intermolecular reactions.
Industrial Production Methods
Industrial production of cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes or biotinylation reagents under mild conditions.
Major Products
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Labeled peptides with enhanced detection properties.
Scientific Research Applications
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) involves its interaction with specific molecular targets, such as cell surface receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of signaling pathways. The exact pathways depend on the biological context and the specific receptors involved.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar stability and bioactivity.
Cyclo(-Ala-Asp-D-Tyr-Lys-Arg): A variant with a different amino acid sequence but similar cyclic structure.
Uniqueness
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is unique due to its specific amino acid composition, which imparts distinct biological properties and potential therapeutic applications. Its stability and resistance to enzymatic degradation make it particularly valuable in drug development and biomedical research.
Properties
IUPAC Name |
2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILKIOFKCFNBU-NVYAHWSDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N9O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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